molecular formula C13H20N4O3 B7773452 1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione

1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B7773452
M. Wt: 280.32 g/mol
InChI Key: IAHWDMXDFMQYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The methods used in industrial settings are optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific chemical structure and properties, which make it particularly suitable for forming inclusion complexes with cyclodextrins. This characteristic enhances its solubility, stability, and bioavailability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-16-11(18)10(12(19)17(2)13(16)20)8-15-7-9-3-5-14-6-4-9/h8-9,14-15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWDMXDFMQYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNCC2CCNCC2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CNCC2CCNCC2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.